molecular formula C11H21NO3 B8438134 Tert-butyl cyclopropylmethyl(methoxymethyl)carbamate

Tert-butyl cyclopropylmethyl(methoxymethyl)carbamate

Cat. No. B8438134
M. Wt: 215.29 g/mol
InChI Key: JNHNZPHRBJOHME-UHFFFAOYSA-N
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Patent
US08853199B2

Procedure details

Tert-butyl cyclopropylmethylcarbamate (11.2 g, 65.4 mmol) was dissolved into THF (60 mL) and set to stir at −78° C. BuLi (2.5M, 28.8 mL) was then added portionwise over 10 minutes. The reaction was allowed to stir while warming to −20° C. for 10 minutes, and continued stirring at that temperature for another 10 minutes. The reaction was then recooled to −78° C. at which point chloro(methoxy)methane (5.79 g, 72.0 mmol) was added via syringe. The reaction was then allowed to stir overnight with warming. The reaction was then quenched with 1 N HCl and the organic layer separated. The aqueous layer was then extracted with DCM (2×), and the combined organic portions were dried with MgSO4, filtered and concentrated. The crude material was purified by passing through a silica plug eluting 10:1 Hex/EtOAc to give tert-butyl cyclopropylmethyl(methoxymethyl)carbamate (12.8 g, 91%) as a clear liquid.
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
28.8 mL
Type
reactant
Reaction Step Two
Quantity
5.79 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:3][CH2:2]1.[Li]CCCC.Cl[CH2:19][O:20][CH3:21]>C1COCC1>[CH:1]1([CH2:4][N:5]([CH2:19][O:20][CH3:21])[C:6](=[O:12])[O:7][C:8]([CH3:9])([CH3:11])[CH3:10])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(CC1)CNC(OC(C)(C)C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
28.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
5.79 g
Type
reactant
Smiles
ClCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir
TEMPERATURE
Type
TEMPERATURE
Details
while warming to −20° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
continued stirring at that temperature for another 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
was added via syringe
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
with warming
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 1 N HCl
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic portions were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified
WASH
Type
WASH
Details
eluting 10:1 Hex/EtOAc

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN(C(OC(C)(C)C)=O)COC
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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